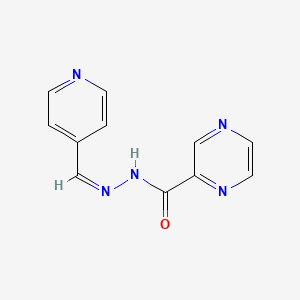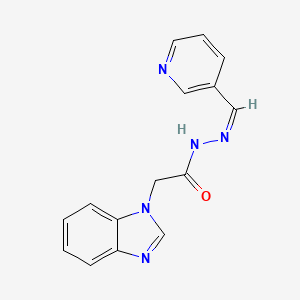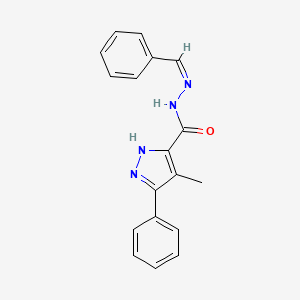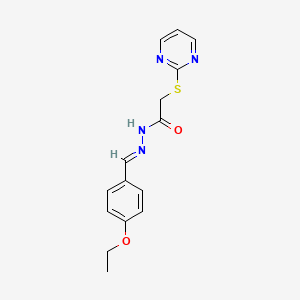![molecular formula C19H25NO3 B5911185 2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)
2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its various applications. This compound is also known as OCA, and it is a derivative of benzophenone. OCA is a white crystalline powder that is soluble in organic solvents, and it has a molecular weight of 421.64 g/mol.
Wirkmechanismus
The mechanism of action of OCA is not fully understood, but it is believed to involve the inhibition of integrin-mediated cell adhesion and migration. OCA has been shown to bind to the β1 integrin subunit, which is involved in cell adhesion and migration. By binding to this subunit, OCA inhibits integrin-mediated signaling, which leads to the inhibition of cell adhesion and migration.
Biochemical and Physiological Effects
OCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that OCA inhibits cell migration and adhesion in a dose-dependent manner. OCA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using OCA in lab experiments is its ability to selectively inhibit cell migration and adhesion. This makes it a useful tool for studying these processes in vitro. However, one of the limitations of using OCA is its potential toxicity. OCA has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on OCA. One potential direction is the development of OCA-based therapies for the treatment of cancer and other diseases. OCA has been shown to have anti-cancer properties, and further research could lead to the development of novel cancer therapies. Another potential direction is the study of OCA's effects on other cellular processes, such as cell signaling and gene expression. Finally, the development of OCA derivatives with improved properties, such as lower toxicity and increased specificity, could lead to the development of more effective research tools and therapies.
Synthesemethoden
The synthesis of OCA involves the reaction of 2-propyn-1-ol with 2-(octylamino)benzoyl chloride in the presence of a base. The reaction produces OCA as the final product, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
OCA has been extensively studied for its potential applications in scientific research. One of the primary applications of OCA is in the study of cell migration and adhesion. OCA has been shown to inhibit cell migration and adhesion, which makes it a useful tool for studying these processes.
Eigenschaften
IUPAC Name |
prop-2-ynyl 2-(octylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-5-6-7-8-11-14-20-18(21)16-12-9-10-13-17(16)19(22)23-15-4-2/h2,9-10,12-13H,3,5-8,11,14-15H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUWOFPAHLUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=CC=C1C(=O)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-yn-1-yl 2-(octylcarbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)








![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)


